InChI=1S/C8H9N3O2.CH4O3S/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;1-5(2,3)4/h1-4H,(H,12,13)(H4,9,10,11);1H3,(H,2,3,4)
. The compound has a molecular weight of 275.28 g/mol .
The synthesis of 4-guanidinobenzoic acid methanesulfonate generally involves the reaction between 4-guanidinobenzoic acid and methanesulfonic acid. The process can be outlined as follows:
The yield of the final product can vary based on the specific conditions used during synthesis, but reports indicate yields around 48% with high purity .
The molecular structure of 4-guanidinobenzoic acid methanesulfonate features a benzoic acid core with a guanidine functional group at the para position and a methanesulfonate group attached. This structure can be visualized as follows:
The compound's structural data includes:
4-Guanidinobenzoic acid methanesulfonate can participate in various chemical reactions due to its functional groups:
These reactions are critical for its application in enzyme inhibition studies and other biochemical pathways .
The mechanism of action for 4-guanidinobenzoic acid methanesulfonate primarily involves its role as an inhibitor of specific enzymes, such as serine proteases. The compound binds non-covalently to the active site of these enzymes, forming a precomplex that can lead to covalent bond formation under certain conditions.
The physical properties of 4-guanidinobenzoic acid methanesulfonate include:
Chemical properties include:
4-Guanidinobenzoic acid methanesulfonate finds several applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2